Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

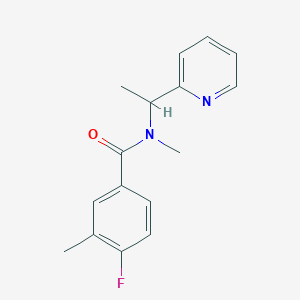

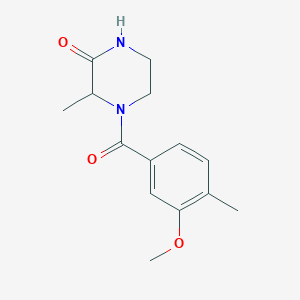

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate (MTFA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MTFA is a derivative of trifluoroacetic acid and has a unique chemical structure that makes it a valuable tool for studying various biological processes.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate has been extensively used in scientific research for various applications. One of the primary uses of this compound is as a reagent for the synthesis of peptides and proteins. This compound is used as a coupling agent in peptide synthesis and can improve the yield and purity of the final product. This compound is also used as a protecting group for amino acids during peptide synthesis.

This compound has also been used as a fluorescent probe for studying biological processes. This compound can be conjugated to proteins and peptides and used to visualize their localization and movement within cells. This compound has been used to study the dynamics of protein-protein interactions, protein folding, and enzyme activity.

Mechanism of Action

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate exerts its effects by inhibiting the activity of serine proteases. Serine proteases are a class of enzymes that play a crucial role in various biological processes, including blood clotting, digestion, and immune response. This compound binds to the active site of serine proteases and prevents them from cleaving their substrates.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of thrombin, a serine protease involved in blood clotting. This compound has also been shown to inhibit the activity of trypsin, a serine protease involved in digestion.

This compound has been shown to have anti-inflammatory effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate has several advantages for use in lab experiments. This compound is stable under a wide range of conditions and can be easily synthesized and purified. This compound is also relatively inexpensive compared to other reagents used in peptide synthesis.

One limitation of this compound is its toxicity. This compound is toxic when ingested or inhaled and can cause skin and eye irritation. Care should be taken when handling this compound, and proper safety precautions should be followed.

Future Directions

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate has several potential future directions for scientific research. This compound could be used as a tool for studying the dynamics of protein-protein interactions in living cells. This compound could also be used as a fluorescent probe for visualizing the movement of proteins and peptides in real-time.

This compound could also be used as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory effects and could be used to treat inflammatory diseases such as rheumatoid arthritis. This compound could also be used as an anticoagulant to prevent blood clots.

Conclusion

This compound is a valuable tool for scientific research with potential applications in peptide synthesis, fluorescent imaging, and drug development. This compound has several advantages for use in lab experiments, including stability and low cost. However, care should be taken when handling this compound due to its toxicity. Future research on this compound could lead to new insights into biological processes and the development of new therapeutic agents.

Synthesis Methods

Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate can be synthesized by reacting this compound with trifluoroacetic anhydride. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various chromatographic techniques to obtain pure this compound.

properties

IUPAC Name |

methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO4/c1-4(2)5(13)12-7(15,6(14)16-3)8(9,10)11/h4,15H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRHCINTHUBZBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C(=O)OC)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)

![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)

![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)

![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)

![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)

![4-[4-(Cyclopenten-1-yl)-3-(4-nitrophenyl)-4,5,6,6a-tetrahydrocyclopenta[d]triazol-3a-yl]morpholine](/img/structure/B7562075.png)